molecular formula C19H23NO2S2 B2682309 (E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035017-95-7

(E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2682309
CAS No.: 2035017-95-7
M. Wt: 361.52
InChI Key: BYSFKTGIICAACL-RMKNXTFCSA-N
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Description

(E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound featuring a central cyclopentyl core linked to hydroxyethyl-substituted thiophene and an acrylamide group connected to a second thiophene ring. The molecular formula is C19H23NO3S2 and it has a molecular weight of 377.5 g/mol . This compound is part of a broader class of heterocyclic acrylamides that are of significant interest in medicinal chemistry and pharmaceutical research . Compounds with acrylamide functional groups are often investigated for their biological activity. For instance, some acrylamides are studied for their potential antimicrobial properties and have been researched in contexts involving pathogens like Staphylococcus aureus . Furthermore, the α,β-unsaturated carbonyl structure, which is the core of the acrylamide group, is recognized as a soft electrophile in toxicological studies. This structure can form covalent adducts with nucleophilic cysteine thiolate groups on proteins, a mechanism that underlies the neurotoxic effects of simpler acrylamides but is also a key principle in the design of targeted covalent inhibitors for therapeutic applications . Researchers value this compound for exploring structure-activity relationships and developing new pharmacological tools. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S2/c1-14(21)16-7-8-17(24-16)19(10-2-3-11-19)13-20-18(22)9-6-15-5-4-12-23-15/h4-9,12,14,21H,2-3,10-11,13H2,1H3,(H,20,22)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSFKTGIICAACL-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C=CC3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)/C=C/C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multiple steps:

    Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.

    Introduction of the hydroxyethyl group: This step involves the addition of an ethyl group to the thiophene ring, followed by oxidation to form the hydroxyethyl group.

    Cyclopentyl group attachment: The cyclopentyl group is introduced via a cyclization reaction, often using a Grignard reagent.

    Acrylamide formation: The final step involves the formation of the acrylamide moiety through a reaction with acryloyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The acrylamide moiety can be reduced to form an amine.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Introduction of various substituents on the thiophene rings.

Scientific Research Applications

(E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving thiophene-containing compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The acrylamide moiety may also form covalent bonds with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112)

  • Structural Differences : This compound () incorporates a nitro group on the benzylidene moiety and a propylamine side chain, contrasting with the target compound’s hydroxyethyl and cyclopentyl groups. The nitro group is strongly electron-withdrawing, which could enhance electrophilic reactivity compared to the hydroxyethyl’s electron-donating properties.
  • Synthesis : Prepared via a multi-step reaction involving oxazolone intermediates and n-propylamine, suggesting higher synthetic complexity compared to the one-step acetamide syntheses in .

N-(3-Acetyl-2-thienyl)acetamides

  • Structural Differences: These derivatives () feature acetyl substituents on the thiophene ring instead of hydroxyethyl or cyclopentyl groups. The acetyl group’s carbonyl functionality introduces polarity but lacks hydrogen-bonding donors.
  • Synthesis : Synthesized in one step from 3-acetylthiophen-2-amine and halogenated acetylating agents, indicating a simpler route than the target compound’s likely multi-step synthesis .
  • Spectroscopy : Detailed ¹H NMR data for the acetyl group (e.g., δ ~2.5 ppm for CH₃CO) contrast with the hydroxyethyl’s OH proton (δ ~1.5–2.0 ppm, broad) and adjacent CH₂ groups .

(2E)-3-Phenyl-N-{5-[3-(Trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide

  • Structural Differences: The trifluoromethylbenzyl-thiazole moiety () replaces the thiophene-cyclopentyl system.
  • Electronic Effects : The thiazole ring’s nitrogen atoms could engage in π-stacking or metal coordination, unlike the purely sulfur-based thiophene interactions in the target compound .

(E)-2-(4-Methoxyphenyl)-N-(2-pyridyl)acrylamide

  • Structural Differences : The methoxyphenyl and pyridyl groups () introduce aromatic diversity. The methoxy group’s electron-donating nature contrasts with hydroxyethyl’s mixed electronic effects, while the pyridyl nitrogen offers additional hydrogen-bonding sites .

Chlorobenzylideneamino-Triazole-Thione Derivatives

  • Structural Differences : Chlorine substituents and a triazole-thione core () provide distinct electronic and steric profiles. The thione group’s sulfur atom and chlorine’s electronegativity could enhance oxidative stability compared to the target compound’s hydroxyethyl-thiophene system .

Comparative Data Table

Compound Name Key Substituents Molecular Weight* Synthesis Steps Notable Features
Target Compound Hydroxyethyl, cyclopentyl, thiophene ~390.5 g/mol Likely multi-step Polar hydroxyethyl group, rigid cyclopentyl backbone
(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide Nitro, propylamine ~413.4 g/mol Multi-step Electron-withdrawing nitro group, propyl chain for lipophilicity
N-(3-Acetyl-2-thienyl)acetamides Acetyl, thiophene ~225.3 g/mol One-step Simple synthesis, carbonyl IR signatures
(2E)-3-Phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide CF₃, thiazole ~417.4 g/mol Not specified High lipophilicity, thiazole coordination potential
(E)-2-(4-Methoxyphenyl)-N-(2-pyridyl)acrylamide Methoxy, pyridyl ~295.3 g/mol Not specified Methoxy electron donation, pyridyl hydrogen-bonding sites
Chlorobenzylideneamino-triazole-thione Cl, triazole-thione ~435.3 g/mol Multi-step Chlorine electronegativity, hydrogen-bonded crystal networks

*Calculated based on molecular formulas where possible.

Key Observations and Notes

  • Synthesis Complexity : The target compound’s cyclopentyl and hydroxyethyl groups likely necessitate multi-step synthesis, contrasting with simpler acetamides () .
  • Spectroscopic Signatures : Hydroxyethyl protons (δ ~1.5–2.0 ppm in ¹H NMR) and OH stretching (~3200–3600 cm⁻¹ in IR) differentiate it from acetyl (δ ~2.5 ppm) or nitro-containing analogs .
  • Crystallography : If the target’s structure was resolved, SHELXL () would likely be employed for refinement, as seen in similar small-molecule studies .
  • Functional Implications : The hydroxyethyl group’s polarity may improve aqueous solubility compared to CF₃ () or nitro () derivatives, but reduce membrane permeability .

Biological Activity

The compound (E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide represents a novel class of acrylamide derivatives with potential biological activity. This article compiles current research findings, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes thiophene rings and a cyclopentyl moiety, which may contribute to its unique biological properties. The structural formula can be represented as follows:

 E N 1 5 1 hydroxyethyl thiophen 2 yl cyclopentyl methyl 3 thiophen 2 yl acrylamide\text{ E N 1 5 1 hydroxyethyl thiophen 2 yl cyclopentyl methyl 3 thiophen 2 yl acrylamide}

Research indicates that compounds similar to this compound often interact with nicotinic acetylcholine receptors (nAChRs). For instance, studies on related acrylamide derivatives have shown their ability to act as positive allosteric modulators of the α7 nAChR, which is implicated in various neurological functions and pain modulation .

Antinociceptive Effects

In preclinical studies, related compounds demonstrated significant antinociceptive (pain-relieving) effects. For example, DM497 and DM490, structural analogs of acrylamide derivatives, were tested in a mouse model of neuropathic pain induced by oxaliplatin. These compounds exhibited notable pain relief through modulation of nAChRs and voltage-gated calcium channels .

Antioxidant Activity

Compounds with similar structures have also been evaluated for their antioxidant properties. In zebrafish models, certain thiophene-containing compounds improved the antioxidant defense system by enhancing superoxide dismutase (SOD) and catalase (CAT) activities while reducing reactive oxygen species (ROS) levels . This suggests that this compound may possess protective effects against oxidative stress.

Study 1: Pain Relief in Neuropathic Models

A study published in April 2023 examined the effects of DM497 on neuropathic pain models. Results indicated that the compound significantly reduced pain responses compared to control groups. The mechanism was attributed to its action on nAChRs, which play a crucial role in modulating pain pathways .

Study 2: Antioxidant Effects in Zebrafish

Another study focused on the antioxidant capabilities of thiophene derivatives in zebrafish larvae exposed to acrylamide. Compounds similar to this compound were found to stabilize glutathione levels and improve overall larval health by reducing oxidative damage .

Summary of Biological Activities

Activity Effect Mechanism
AntinociceptiveSignificant reduction in painModulation of nAChRs
AntioxidantEnhanced SOD and CAT activitiesReduction of ROS and lipid peroxidation
CytotoxicityLow cytotoxicity observedSelective targeting of cancer cells

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